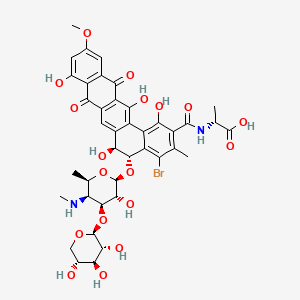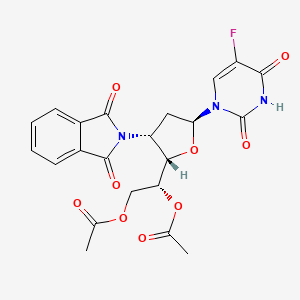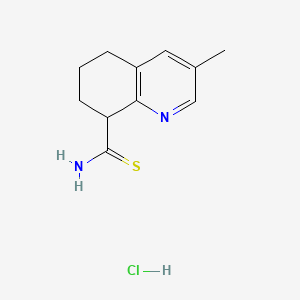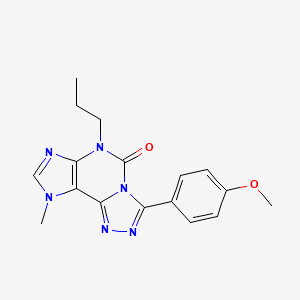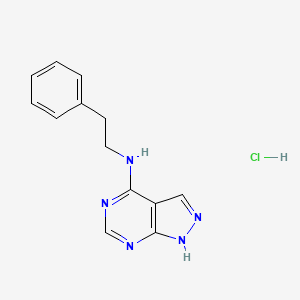
4-(2-Phenethylamino)-1H-pyrazolo((3,4d))pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride, identified by the unique ingredient identifier C9EBC234QL, is a chemical compound with the molecular formula C13H13N5.ClH and a molecular weight of 275.737. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride typically involves the following steps:
Formation of the pyrazolo(3,4-d)pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenethylamino group: This is achieved through a substitution reaction where a phenethylamine derivative is introduced to the pyrazolo(3,4-d)pyrimidine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolo(3,4-d)pyrimidine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the phenethylamino group.
Scientific Research Applications
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine: The free base form of the compound.
Other pyrazolo(3,4-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(2-Phenethylamino)-1H-pyrazolo(3,4-d)pyrimidine hydrochloride is unique due to its specific phenethylamino substitution and hydrochloride salt form, which confer distinct chemical and biological properties.
Properties
CAS No. |
42204-29-5 |
|---|---|
Molecular Formula |
C13H14ClN5 |
Molecular Weight |
275.74 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H13N5.ClH/c1-2-4-10(5-3-1)6-7-14-12-11-8-17-18-13(11)16-9-15-12;/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18);1H |
InChI Key |
UIVRODKONWGJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


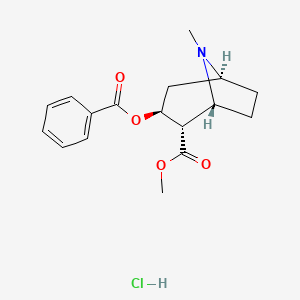
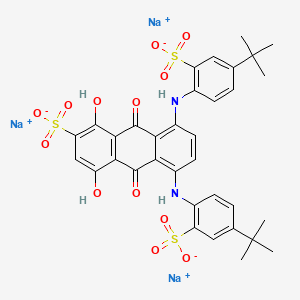
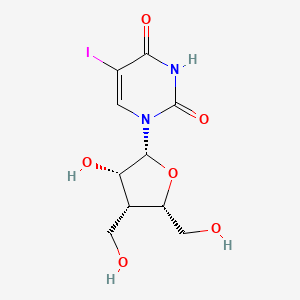

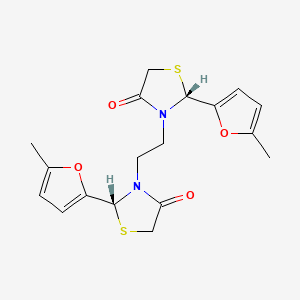
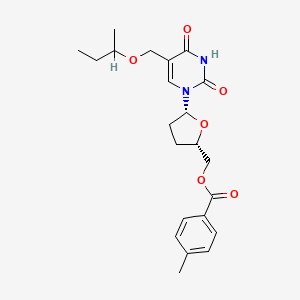
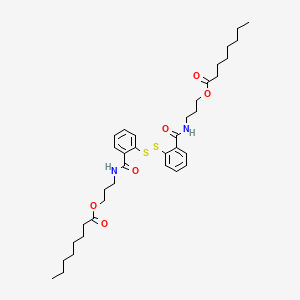
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)

